
4-Ethyl-5-phenyl-2H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-5-phenyl-2H-1,2,3-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by an ethyl group at the 4-position and a phenyl group at the 5-position. Triazoles are known for their versatile chemical properties and potential biological activities, making them significant in various fields of research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-5-phenyl-2H-1,2,3-triazole typically involves the [3+2] cycloaddition reaction between alkynes and azides. . The general reaction conditions include:
Reactants: Alkyne and azide
Catalyst: Copper (Cu(I))
Solvent: Often a polar solvent like dimethyl sulfoxide (DMSO) or water
Temperature: Room temperature to moderate heating
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethyl-5-phenyl-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium
Reduction: LiAlH4 in anhydrous ether
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted triazoles with various functional groups
Wissenschaftliche Forschungsanwendungen
4-Ethyl-5-phenyl-2H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antibacterial, antifungal, and anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and polymers
Wirkmechanismus
The mechanism of action of 4-Ethyl-5-phenyl-2H-1,2,3-triazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with DNA or proteins, leading to alterations in cellular processes. The exact pathways and targets depend on the specific application and the functional groups present on the triazole ring .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazole: Another isomer with similar biological activities but different structural properties.
5-Phenyl-1H-1,2,3-triazole: Lacks the ethyl group at the 4-position, leading to different reactivity and applications.
4-Ethyl-1H-1,2,3-triazole: Lacks the phenyl group at the 5-position, affecting its chemical behavior and uses
Uniqueness: 4-Ethyl-5-phenyl-2H-1,2,3-triazole is unique due to the presence of both ethyl and phenyl groups, which confer distinct chemical properties and biological activities. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
211308-05-3 |
|---|---|
Molekularformel |
C10H11N3 |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
4-ethyl-5-phenyl-2H-triazole |
InChI |
InChI=1S/C10H11N3/c1-2-9-10(12-13-11-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,12,13) |
InChI-Schlüssel |
SIVUGESCZOAIEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NNN=C1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


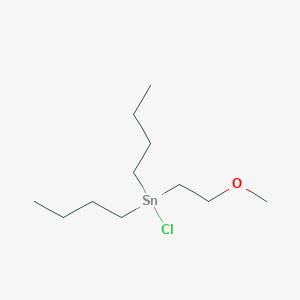
![5-(Bromomethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14258490.png)
![N-(3-bromophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14258495.png)
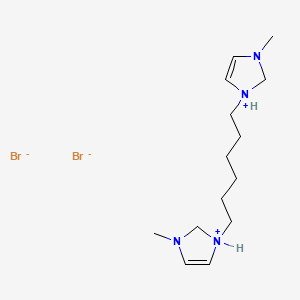
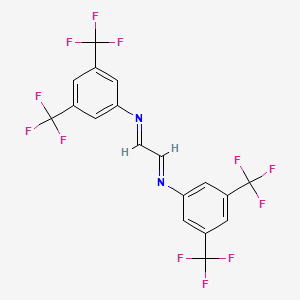
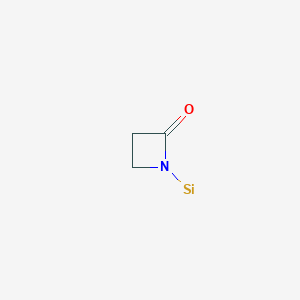

![2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 8-[(2,2,2-trifluoroacetyl)amino]-, phenylmethyl ester](/img/structure/B14258522.png)
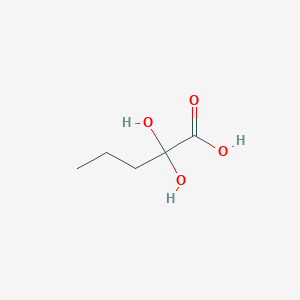

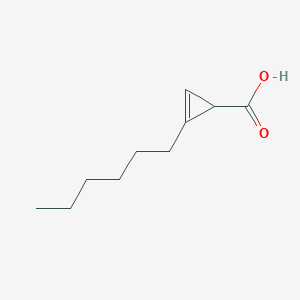
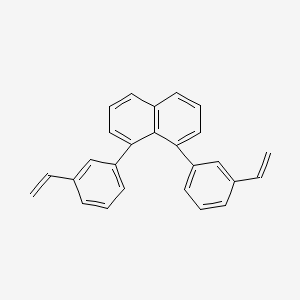

![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14258552.png)
